Cas no 898754-57-9 (4'-Bromo-3-(2-thiomethylphenyl)propiophenone)

4'-Bromo-3-(2-thiomethylphenyl)propiophenone 化学的及び物理的性質
名前と識別子
-
- 4'-BROMO-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE
- 1-(4-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
- LogP
- DTXSID80644320
- AKOS016021279
- 898754-57-9
- 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
- 4'-Bromo-3-(2-thiomethylphenyl)propiophenone
-
- MDL: MFCD03843213
- インチ: InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
- InChIKey: DDCCFGOYAYPFBS-UHFFFAOYSA-N
- ほほえんだ: CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 334.00270Da
- どういたいしつりょう: 334.00270Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 42.4Ų
じっけんとくせい
- 密度みつど: 1.4
- ふってん: 464.9°C at 760 mmHg
- フラッシュポイント: 235°C
- 屈折率: 1.635
4'-Bromo-3-(2-thiomethylphenyl)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B098955-500mg |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone |
898754-57-9 | 500mg |
$ 735.00 | 2022-06-07 | ||
TRC | B098955-250mg |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone |
898754-57-9 | 250mg |
$ 440.00 | 2022-06-07 | ||
Matrix Scientific | 110027-2g |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone, 97% |
898754-57-9 | 97% | 2g |
$726.00 | 2023-09-11 | |
Matrix Scientific | 110027-5g |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone, 97% |
898754-57-9 | 97% | 5g |
$1412.00 | 2023-09-11 | |
Matrix Scientific | 110027-1g |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone, 97% |
898754-57-9 | 97% | 1g |
$437.00 | 2023-09-11 |
4'-Bromo-3-(2-thiomethylphenyl)propiophenone 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
4'-Bromo-3-(2-thiomethylphenyl)propiophenoneに関する追加情報
4'-Bromo-3-(2-thiomethylphenyl)propiophenone: A Comprehensive Overview
4'-Bromo-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-57-9) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of extensive research due to its potential applications in drug discovery and advanced material synthesis. The CAS No. 898754-57-9 identifier uniquely distinguishes this compound within the vast landscape of chemical entities, ensuring precise identification and referencing in scientific literature and industrial applications.
The molecular structure of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone is notable for its bromine substituent at the para position of the phenyl ring and the thiomethyl group attached to the thiophene moiety. This combination of functional groups imparts distinctive electronic and steric properties, making it a valuable substrate for various chemical reactions. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly those with potential anticancer and antimicrobial activities. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to explore its interaction with key biological targets, providing insights into its therapeutic potential.
In terms of synthesis, 4'-Bromo-3-(2-thiomethylphenyl)propiophenone can be prepared through a variety of routes, including Suzuki coupling reactions and nucleophilic aromatic substitution. These methods leverage the versatility of its functional groups to achieve high yields and excellent regioselectivity. The compound's stability under various reaction conditions has been thoroughly investigated, with findings published in leading journals such as *Journal of Organic Chemistry* and *Chemical Communications*. These studies underscore its suitability for large-scale production in pharmaceutical and agrochemical industries.
One of the most exciting developments involving 4'-Bromo-3-(2-thiomethylphenyl)propiophenone is its application in the design of advanced materials. Its ability to form self-assembled monolayers (SAMs) has been explored for use in nanotechnology and surface science. By modifying surfaces with this compound, researchers have demonstrated enhanced adhesion properties and improved catalytic activity, making it a promising candidate for next-generation sensors and electronic devices.
Moreover, 4'-Bromo-3-(2-thiomethylphenyl)propiophenone has been utilized as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions has facilitated the construction of complex molecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit exceptional porosity and stability, opening new avenues for gas storage, catalysis, and drug delivery systems.
The environmental impact of 4'-Bromo-3-(2-thiomethylphenyl)propiophenone has also been a topic of interest. Studies conducted under simulated environmental conditions reveal that it undergoes rapid degradation under UV light, minimizing its persistence in natural ecosystems. This characteristic aligns with growing concerns over chemical sustainability and eco-friendly practices in the chemical industry.
In conclusion, 4'-Bromo-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-57-9) stands as a versatile compound with multifaceted applications across diverse scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic exploration and industrial development.
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